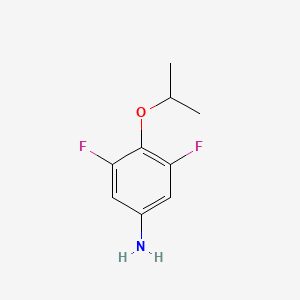
3,5-Difluoro-4-isopropoxyaniline
説明
3,5-Difluoro-4-isopropoxyaniline is a chemical compound with the molecular formula C9H11F2NO . It is used in research and has a molecular weight of 187.19 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two fluorine atoms and an isopropoxy group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.科学的研究の応用
Nephrotoxicity Studies : Haloanilines, including 3,5-dihaloanilines like 3,5-Difluoroaniline, have been studied for their nephrotoxic effects. These compounds are generally more potent nephrotoxicants than their 4-haloaniline counterparts. However, 3,5-difluoroaniline is noted as the least potent nephrotoxicant among its class (Hong et al., 2000).
Synthesis of Fluorinated Compounds : Research has been conducted on the synthesis of fluorinated isoxazoles and difluorinated pseudopeptides using compounds related to 3,5-Difluoro-4-isopropoxyaniline. These studies explore the preparation of various fluorinated organic compounds, which are significant in medicinal chemistry and other fields (Sato et al., 2016); (Gouge et al., 2004).
Anion Receptors and Sensors : Fluorinated compounds like 3,4-difluoro-1H-pyrrole have been used to create neutral anion receptors with enhanced affinities and selectivities for various anions. This has implications for the development of sensors and other analytical tools (Anzenbacher et al., 2000).
Crystal Structure Analysis : The structural characteristics of difluoro compounds, including those related to this compound, have been examined through crystallography. These studies help in understanding the molecular interactions and properties of such compounds (Allen et al., 1971).
Photophysical Behavior Studies : The photophysical behavior of fluorogenic molecules that interact with RNA aptamers, like DFHBI derivatives, has been investigated. This research is crucial in the development of imaging techniques for RNA and other biological molecules (Santra et al., 2019).
Synthesis of Fluorinated Polymers : Data related to the synthesis of partially fluorinated polymers using precursors like 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine have been reported. These polymers have potential applications in various industrial and technological fields (Peloquin et al., 2019).
Quantum Chemical Studies : The molecular structure and properties of difluoroaniline molecules have been studied using quantum chemical methods. Such research provides insights into the physicochemical properties of these molecules, which is valuable in material science and chemistry (Kose et al., 2015).
作用機序
特性
IUPAC Name |
3,5-difluoro-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLSBZZWIGRXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266187 | |
| Record name | 3,5-Difluoro-4-(1-methylethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942615-18-1 | |
| Record name | 3,5-Difluoro-4-(1-methylethoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942615-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-4-(1-methylethoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


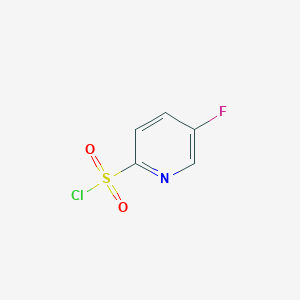

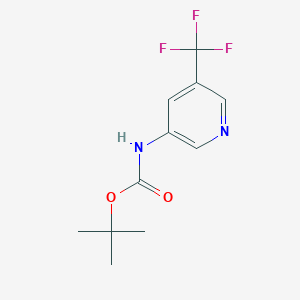
![Methyl imidazo[1,2-B]pyridazine-6-carboxylate](/img/structure/B1444770.png)
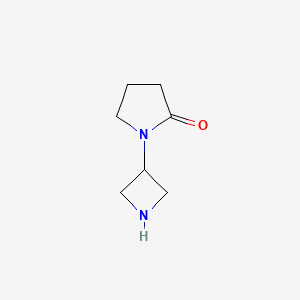


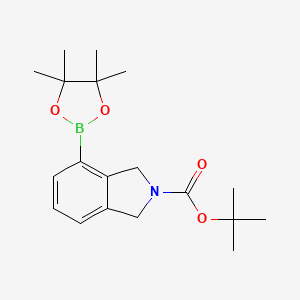
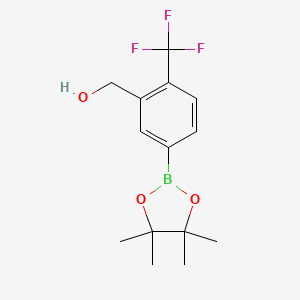
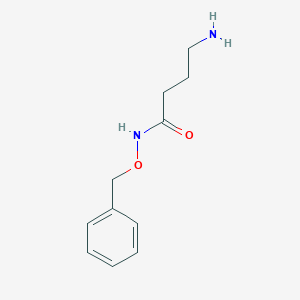
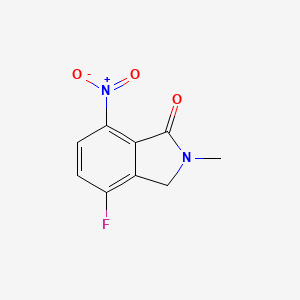
![tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B1444781.png)


